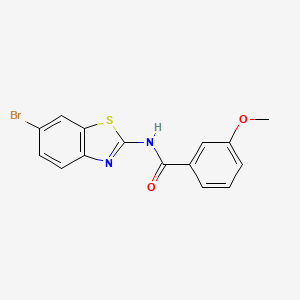
1-Phenyl-2,3-dihydro-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-2,3-dihydro-1H-quinolin-4-one is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of this compound and similar compounds involves sequential reactions of 2-alkynylanilines with ketones . This process is mediated by Brønsted acid or catalyzed by Lewis acid . The reaction of ketones with 2-alkynylanilines in ethanol at reflux is promoted by p-toluenesulfonic acid monohydrate . The same starting materials give the corresponding 4-substituted quinolines in toluene at 110 °C, both in the presence of p-toluenesulfonic acid monohydrate as the promoter and FeCl3 as the catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13NO/c17-15-10-11-16 (12-6-2-1-3-7-12)14-9-5-4-8-13 (14)15/h1-9H,10-11H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions . The divergent formation of N-alkenylindole derivatives occurs by switching to the use of ZnBr2 as the catalyst under the same reaction conditions . Conversely, only 4-methylsubstituted quinoline derivatives were isolated by reacting 2-ethynylanilines and/or 2-trimethylsilylanilines with ketones in all examined cases .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 223.27 .Scientific Research Applications
DNA Interaction and Nuclease Activity
One significant application of related quinoline derivatives involves their interaction with DNA and subsequent nuclease activity. Specifically, copper(II) complexes with quinoline sulfonamide derivatives have been shown to exhibit photoinduced and self-activated nuclease activity. These complexes can partially intercalate with DNA, leading to oxidative cleavage of DNA through reactive oxygen species (ROS) generation. This activity is crucial for understanding DNA-protein interactions and could be leveraged in developing therapeutic agents targeting genetic disorders or cancers (Pascual-Álvarez et al., 2016).
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Several quinolin-4-one compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives incorporating the quinolin-4-one scaffold have shown to form intercalative complexes with DNA, inhibit DNA topoisomerase II, and block the cell cycle in the G2/M phase, indicating a multifaceted mechanism of action against cancer cells (Via et al., 2008). Further, novel quinolin-2-one derivatives have been synthesized and evaluated as possible anticancer agents, demonstrating promising in vitro activity against specific cancer cell lines (Desai et al., 2017).
Pharmacological Evaluation
Quinoline derivatives have been evaluated for various pharmacological activities, including antimicrobial, anti-inflammatory, and antihyperglycemic effects. New quinolin-2-one derivatives have been synthesized and screened for antimicrobial and anti-inflammatory activities, providing insights into their potential as therapeutic agents (Kumar et al., 2014). Additionally, novel 4-thiazolidinones containing the quinolin-4-ylmethoxy scaffold were synthesized and showed notable in vivo antihyperglycemic activity, highlighting the potential of quinoline derivatives in treating metabolic disorders (Deshmukh et al., 2017).
properties
IUPAC Name |
1-phenyl-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUVJCMIFADARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)
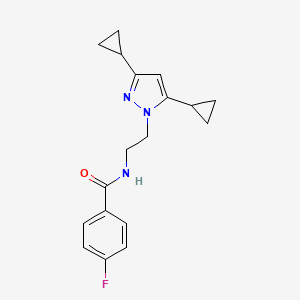
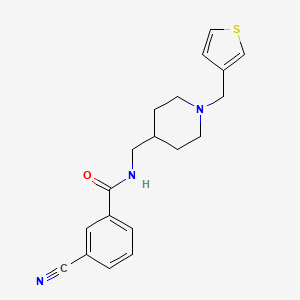


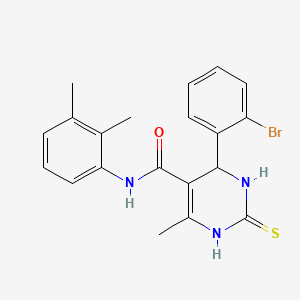
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)
![7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2828618.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)
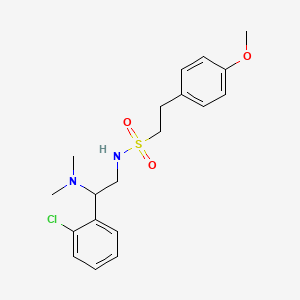
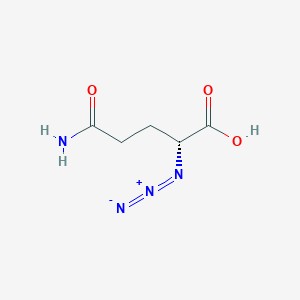
![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)
